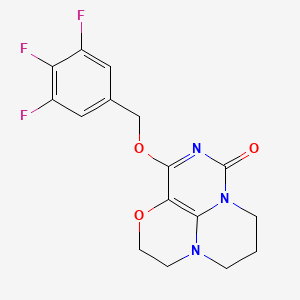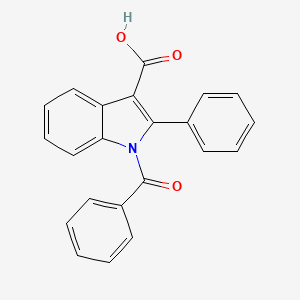
Antihypertensive agent 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antihypertensive Agent 2 is a pharmacological compound used to manage hypertension, a condition characterized by elevated blood pressure. Hypertension is a major risk factor for cardiovascular diseases, including stroke and heart attack. This compound works by targeting specific pathways involved in blood pressure regulation, thereby helping to maintain optimal blood pressure levels.
準備方法
合成経路と反応条件: 降圧薬 2 の合成には、縮合、エステル化、脱保護、アミド化など、複数のステップが含まれます。ボルネオールなどの初期原料は、一連の化学反応を経て最終化合物となります。 反応条件には、一般的に、高収率と純度を確保するための制御された温度、特定の触媒、および溶媒が含まれます .
工業生産方法: 降圧薬 2 の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率、費用対効果、および安全性のために最適化されています。 大規模反応器、自動システム、および厳格な品質管理措置が採用され、化合物をバルク量で生産しています .
化学反応の分析
反応の種類: 降圧薬 2 は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬があります。 反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の生成物を得ます .
生成される主要な生成物: これらの反応から生成される主要な生成物には、降圧薬 2 の誘導体があり、効果が向上し、副作用が軽減されています。 これらの誘導体は、さらに薬理学的特性と潜在的な治療的用途について試験されています .
4. 科学研究の応用
降圧薬 2 は、幅広い科学研究の応用を持っています。
化学: 化学では、反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。 研究者は、さまざまな条件下でのその挙動に関する洞察を得るために、その反応性と他の化学物質との相互作用を探求しています .
生物学: 生物学では、降圧薬 2 は、細胞プロセスとシグナル伝達経路への影響を調査するために使用されます。 研究は、化合物遺伝子発現、タンパク質機能、および細胞代謝にどのように影響を与えるかを理解することに焦点を当てています .
医学: 医学では、降圧薬 2 の主な用途は、高血圧の治療です。臨床試験と薬理学的試験は、その有効性、安全性、および潜在的な副作用を評価します。 この化合物は、他の心臓血管疾患の管理における潜在的な利点についても検討されています .
業界: 製薬業界では、降圧薬 2 は、新しい降圧薬の開発に使用されています。 その誘導体は、改善された治療プロフィールについて試験されており、この化合物は品質管理と規制遵守のための基準として役立っています .
科学的研究の応用
Antihypertensive Agent 2 has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Researchers explore its reactivity and interactions with other chemical entities to gain insights into its behavior under different conditions .
Biology: In biology, this compound is used to investigate its effects on cellular processes and signaling pathways. Studies focus on understanding how the compound influences gene expression, protein function, and cellular metabolism .
Medicine: In medicine, the primary application of this compound is in the treatment of hypertension. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects. The compound is also explored for its potential benefits in managing other cardiovascular conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its derivatives are tested for improved therapeutic profiles, and the compound serves as a reference standard for quality control and regulatory compliance .
作用機序
降圧薬 2 は、血圧調節に関与する特定の分子経路を標的とすることで、その効果を発揮します。 この化合物は、主に、血圧の恒常性を維持する上で重要な役割を果たすレニン・アンジオテンシン・アルドステロン系(RAAS)に作用します .
分子標的と経路:
アンジオテンシン変換酵素(ACE): 降圧薬 2 はACEを阻害し、強力な血管収縮薬であるアンジオテンシンIからアンジオテンシンIIへの変換を防ぎます.
アンジオテンシンII受容体: この化合物はアンジオテンシンII受容体を阻害し、血管収縮を減らし、血管拡張を促進します.
アルドステロン分泌: アルドステロン分泌を阻害することにより、降圧薬 2 はナトリウムと水の保持を減らし、血漿量と血圧を低下させます.
6. 類似の化合物との比較
降圧薬 2 は、他の降圧薬と比較して、その独自性を強調しています。
類似の化合物:
ロサルタン: 作用機序が似ていますが、薬物動態特性が異なるアンジオテンシンII受容体拮抗薬(ARB).
独自性: 降圧薬 2 は、ACEとアンジオテンシンII受容体の両方に二重に作用することで、血圧管理に対する包括的なアプローチを提供するため、際立っています。 その独特の化学構造により、他の降圧薬と比べて、効果が向上し、副作用が軽減されています .
類似化合物との比較
Valsartan: Another ARB known for its efficacy in reducing blood pressure but with a distinct safety profile.
Uniqueness: Antihypertensive Agent 2 stands out due to its dual action on both ACE and angiotensin II receptors, providing a comprehensive approach to blood pressure management. Its unique chemical structure allows for better efficacy and reduced side effects compared to other antihypertensive agents .
特性
分子式 |
C22H15NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-benzoyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-21(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)19(22(25)26)20(23)15-9-3-1-4-10-15/h1-14H,(H,25,26) |
InChIキー |
RBCABMGWAVHWIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


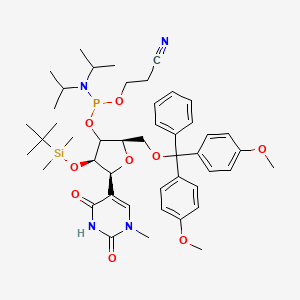

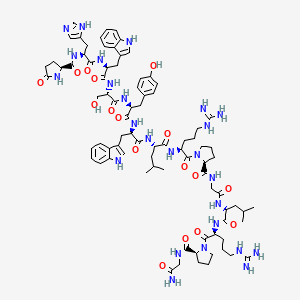

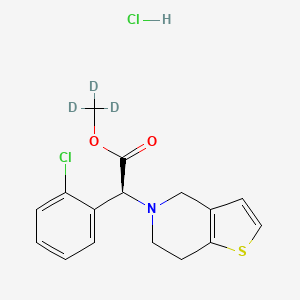
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
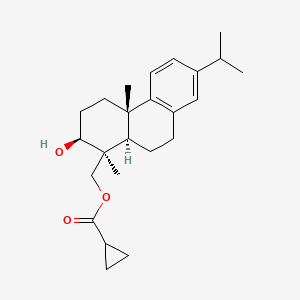

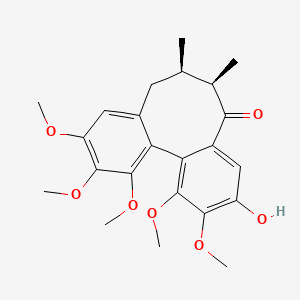


![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
